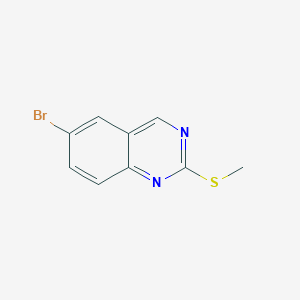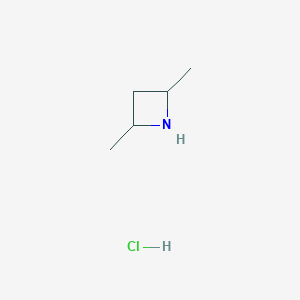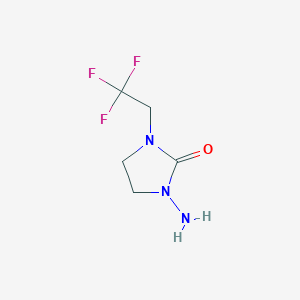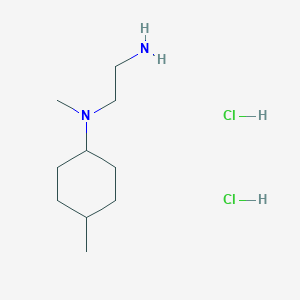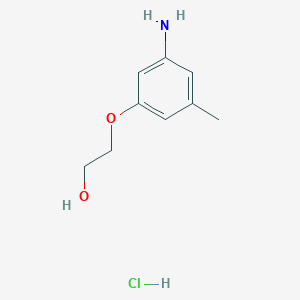
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride
説明
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is a compound with vast scientific potential. It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(3-amino-5-methylphenoxy)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is 1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride include a molecular weight of 203.67 . More detailed properties like boiling point, melting point, etc., are not available in the resources I have access to.科学的研究の応用
Pyrolysis Product Identification
The compound 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride has been studied for its pyrolysis products. In research by Texter et al. (2018), the pyrolysis of a related substance, bk-2C-B, resulted in the identification of several pyrolysis products, emphasizing the importance of understanding the thermal stability and degradation products of such compounds (Texter et al., 2018).
Antimicrobial Activity
Patani and Hathi (2010) synthesized and characterized metal chelates of a related compound, showcasing its potential in antimicrobial applications. The study explored the compound's reactivity and interaction with metal ions, which could be relevant for the development of new antimicrobial agents (Patani & Hathi, 2010).
Spectroscopic Probe Development
Jefferson et al. (1990) investigated related compounds as spectroscopic probes for Zn2+ interactions. Such studies are crucial for understanding metal-protein interactions and developing sensitive assays for biochemical research (Jefferson, Hunt, & Ginsburg, 1990).
Synthesis of Related Compounds
Research by Griffiths et al. (1997) on the synthesis of related ethylene-1,1-bisphosphonic acids and their derivatives demonstrates the compound's relevance in synthetic chemistry, particularly in the creation of bisphosphonates, which have various applications in medicine and materials science (Griffiths et al., 1997).
Chelating Ligand Design
Liu et al. (1993) studied hexadentate amine phenol ligand complexes, highlighting the potential of related compounds in designing flexible chelating ligands for group 13 metals. This is significant for applications in coordination chemistry and catalysis (Liu et al., 1993).
Antitumor Activity
Isakhanyan et al. (2016) synthesized and tested related tertiary aminoalkanol hydrochlorides for antitumor activity. This indicates the potential of similar compounds in medicinal chemistry for developing new therapeutic agents (Isakhanyan et al., 2016).
Aromatic Ring Cleavage Enzymes
Lendenmann and Spain (1996) studied 2-aminophenol 1,6-dioxygenase, an enzyme that cleaves aromatic rings, demonstrating the relevance of similar compounds in enzymology and biodegradation research (Lendenmann & Spain, 1996).
特性
IUPAC Name |
2-(3-amino-5-methylphenoxy)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCUDPNHPWYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



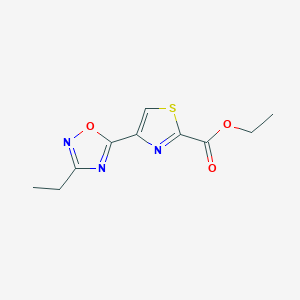
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)
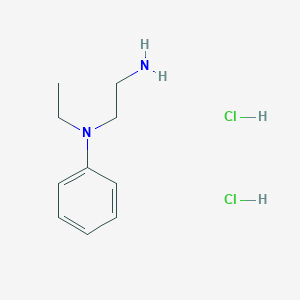
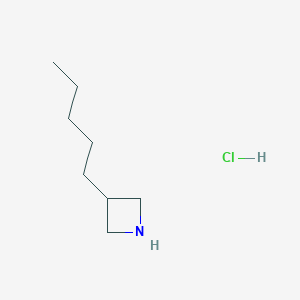
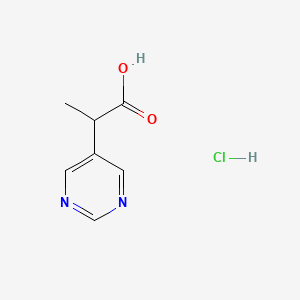
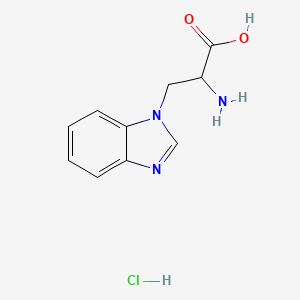
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
